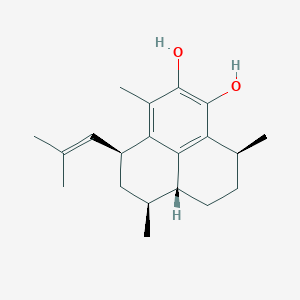

Pseudopterosin G-J aglycone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pseudopterosin G-J aglycone is a diterpenoid. It has a role as a metabolite.

化学反应分析

Diels-Alder Cycloadditions as Central Transformations

The synthesis of pseudopterosin G–J aglycone relies heavily on sequential Diels-Alder (DA) reactions to construct its tricyclic core.

-

Triple DA Sequence :

A triple DA strategy was employed to assemble the A-, B-, and C-rings (Figure 4 in ).-

First DA Reaction : Conjugated diene 3 and ethylene dione equivalent 4 formed the B-ring under high pressure (19 kbar) at ambient temperature, yielding tricycle 19 .

-

Second DA Reaction : Cyclic dendralene 5 and 4-methyl-1,3-pentadiene 6 generated diene 3 .

-

Third DA Reaction : Substituted 1,1-divinylallene 1 served as the dienophile for the C-ring .

-

-

Key Reaction Conditions :

-

Stereoselectivity : The DA reaction of E-(carboxymethyl)acrolein 14-Me with 1-E-methylbutadiene exhibited >99.5:0.5 enantiomeric ratio due to axial-to-point chirality transfer .

Hydrovinylation for Stereocontrol

Asymmetric hydrovinylation is pivotal for installing stereocenters in pseudopterosin G–J aglycone.

-

Nickel-Catalyzed Hydrovinylation :

-

First Hydrovinylation : 2,3-Dimethoxy-4-methylstyrene (6 ) reacted with ethylene using ligand L1 , achieving 99% yield and 96:4 enantiomeric ratio (er) .

-

Second Hydrovinylation : Intermediate 17 underwent hydrovinylation with Ni(allyl)(L2 )/BARF, yielding 18 with >99.5:0.5 diastereomeric ratio (dr) .

-

-

Functional Group Transformations Post-Hydrovinylation :

Oxidation and Functional Group Interconversions

Critical oxidation steps establish the catechol motif and ketone groups.

-

Swern Oxidation : α-Hydroxy ketone 21 was oxidized to the pseudopterosin G–J aglycone under Swern conditions (oxalyl chloride, DMSO, Et₃N) .

-

Nef Reaction : Converted nitroethylene adduct 19 to ketone 20 .

Wittig Reaction for Side-Chain Installation

-

Wittig Olefination : Aldehyde intermediates reacted with ylides to introduce the isobutenyl side chain.

Comparative Synthetic Routes

Key Findings

-

Chirality Transfer : Axial chirality in divinylallene 1 dictated stereochemistry in the tricyclic core .

-

Catalytic Efficiency : Nickel catalysts enabled precise stereocontrol during hydrovinylation .

-

Byproduct Management : Wittig reaction conditions required optimization to minimize A–F aglycone formation .

This synthesis showcases the synergy of cycloadditions, asymmetric catalysis, and oxidation chemistry in accessing complex natural products. The strategies outlined here are extensible to other pseudopterosin aglycones, including A–F and K–L variants .

属性

分子式 |

C20H28O2 |

|---|---|

分子量 |

300.4 g/mol |

IUPAC 名称 |

(4S,6S,6aR,9S)-3,6,9-trimethyl-4-(2-methylprop-1-enyl)-5,6,6a,7,8,9-hexahydro-4H-phenalene-1,2-diol |

InChI |

InChI=1S/C20H28O2/c1-10(2)8-14-9-12(4)15-7-6-11(3)16-18(15)17(14)13(5)19(21)20(16)22/h8,11-12,14-15,21-22H,6-7,9H2,1-5H3/t11-,12-,14+,15+/m0/s1 |

InChI 键 |

QYYIMVMYWAMAAS-DDHJSBNISA-N |

手性 SMILES |

C[C@H]1CC[C@@H]2[C@H](C[C@H](C3=C(C(=C(C1=C23)O)O)C)C=C(C)C)C |

规范 SMILES |

CC1CCC2C(CC(C3=C(C(=C(C1=C23)O)O)C)C=C(C)C)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。